Sivelestat - 331731-18-1

Sivelestat

Catalog Number: EVT-1166080
CAS Number: 331731-18-1
Molecular Formula: C20H22N2O7S
Molecular Weight: 434.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sivelestat sodium hydrate is a synthetic, low molecular weight, selective inhibitor of human neutrophil elastase (HNE), a serine protease produced by polymorphonuclear leukocytes and monocytes/macrophages [, , ]. Sivelestat has demonstrated its efficacy in various in vitro and in vivo models, highlighting its potential in mitigating inflammatory responses and protecting against tissue damage caused by excessive HNE activity [, , , , , , , , , , , , , , , , , , , , ].

Anthrahydroquinone-2,6-disulfonate (AH2QDS)

Relevance: AH2QDS was investigated alongside Sivelestat in a study evaluating their protective effects against paraquat-induced kidney injury in rats . Although not structurally related to Sivelestat, AH2QDS demonstrated superior efficacy in mitigating kidney damage, suggesting a potentially distinct mechanism of action.

Betamethasone Dipropionate

Relevance: In a preclinical study evaluating Sivelestat's efficacy in an imiquimod-induced psoriasis mouse model, betamethasone dipropionate served as a positive control . The study found that topical Sivelestat exhibited efficacy comparable to betamethasone dipropionate in reducing skin lesions and inflammatory markers, suggesting its potential as a novel therapeutic option for psoriasis.

GW311616A

Relevance: GW311616A was compared to Sivelestat in a study investigating their effects on the proliferation and apoptosis of U937 cells . Both compounds exhibited inhibitory effects on cell proliferation and induced apoptosis, but GW311616A demonstrated greater potency and potential for cellular toxicity compared to Sivelestat.

Recombinant Human Soluble Thrombomodulin (rhTM)

Relevance: The efficacy of Sivelestat in combination with rhTM was investigated in patients with acute respiratory distress syndrome (ARDS) and disseminated intravascular coagulation (DIC) . The combination therapy demonstrated superior outcomes compared to either agent alone, including improved survival rates, reduced ventilator dependence, and ameliorated respiratory and coagulation parameters. This synergistic effect highlights the potential benefits of targeting multiple pathways involved in ARDS and DIC pathogenesis.

Source and Classification

Sivelestat is derived from the structural modifications of sulfonamide compounds, specifically designed to target human neutrophil elastase (HNE), a serine protease involved in inflammatory processes. Its classification as a sulfonamide derivative places it within a category of drugs known for their antibacterial properties, although Sivelestat's primary function is to modulate inflammatory responses rather than to act as an antibiotic.

Synthesis Analysis

The synthesis of Sivelestat involves several steps that optimize yield and minimize the isolation of intermediates. A notable method includes:

  1. Starting Materials: The synthesis begins with sodium 4-hydroxybenzenesulfonate and isatoic anhydride.
  2. Intermediate Formation: Key intermediates are generated, including a benzamido-acetic acid derivative, through a series of reactions that include acylation and sulfonamide formation.
  3. Final Steps: The final product is obtained through debenzylation followed by chlorination in the presence of an inorganic base like sodium hydroxide or sodium carbonate, resulting in the formation of Sivelestat sodium tetrahydrate.
Molecular Structure Analysis

Sivelestat's molecular structure can be described as follows:

  • Chemical Formula: C₁₅H₁₈N₂O₄S
  • Molecular Weight: 342.38 g/mol
  • Structure Characteristics: The compound features a pivaloyloxy group attached to a phenylsulfonamide moiety, which contributes to its ability to inhibit neutrophil elastase. The presence of both amide and sulfonamide functional groups plays a critical role in its biological activity.

The three-dimensional conformation of Sivelestat allows it to effectively bind to the active site of human neutrophil elastase, thereby inhibiting its enzymatic activity .

Chemical Reactions Analysis

Sivelestat participates in several chemical reactions relevant to its synthesis and mechanism of action:

  1. Acylation Reactions: These are crucial for forming the amide bonds that characterize its structure.
  2. Debenzyloxy Reaction: This step involves removing protective groups to reveal functional sites necessary for activity.
  3. Chlorination Reaction: This final modification introduces chlorine into the structure, enhancing solubility and bioavailability.
Mechanism of Action

Sivelestat functions primarily as an acyl-enzyme inhibitor of human neutrophil elastase. The mechanism involves:

  1. Binding to Neutrophil Elastase: Upon administration, Sivelestat binds to the active site of neutrophil elastase, forming a stable enzyme-inhibitor complex.
  2. Inhibition of Substrate Hydrolysis: This binding prevents neutrophil elastase from hydrolyzing its natural substrates, thereby reducing tissue damage during inflammatory responses.
  3. Reduction of Inflammatory Mediators: By inhibiting elastase activity, Sivelestat decreases levels of pro-inflammatory cytokines like interleukin-8 and tumor necrosis factor-alpha, contributing to its therapeutic effects in lung injury contexts .
Physical and Chemical Properties Analysis

Sivelestat exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its ionic nature when formulated as a sodium salt.
  • Stability: The compound maintains stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data can vary based on formulation but generally falls within standard ranges for sulfonamide derivatives.

These properties are critical for ensuring effective delivery and bioavailability in clinical applications .

Applications

Sivelestat's primary application lies in the management of acute lung injury conditions such as ARDS. Its therapeutic benefits include:

  1. Reduction of Lung Injury: By inhibiting neutrophil elastase, Sivelestat mitigates lung tissue damage during inflammatory responses.
  2. Improvement in Clinical Outcomes: Clinical studies have shown that patients treated with Sivelestat exhibit improved oxygenation parameters and reduced mortality rates compared to control groups.
  3. Potential Use in Other Conditions: Research indicates that Sivelestat may also have applications in organ transplantation, trauma recovery, and treatment strategies for severe COVID-19 cases due to its anti-inflammatory properties .
Molecular Mechanisms of Sivelestat

Biochemical Properties of Neutrophil Elastase Inhibition

Sivelestat (N-{2-[4-(2,2-Dimethylpropionyloxy)phenylsulfonylamino]benzoyl}aminoacetic acid) is a low-molecular-weight (434.5 Da) synthetic inhibitor that selectively and competitively targets neutrophil elastase. This serine protease, secreted by activated neutrophils during inflammation, exhibits a chymotrypsin-like activity optimal at neutral pH. Sivelestat binds to the active site of neutrophil elastase with high specificity, demonstrating half-maximal inhibitory concentration (IC₅₀) values of 19–49 nM for human leukocyte elastase. Its selectivity is highlighted by significantly weaker inhibition of pancreatic elastase (IC₅₀ = 5.6 μM) and minimal activity against other serine proteases like proteinase-3 or cathepsin G. The compound’s structure features a sulfonamide group that facilitates hydrogen bonding with key residues (His⁵⁷ and Ser¹⁹⁵) in the enzyme’s catalytic triad, while its dimethylpropionyloxy moiety engages in hydrophobic interactions within the S2 substrate pocket. This binding sterically hinders access to natural substrates such as elastin, collagen, and laminin, thereby preventing extracellular matrix degradation [1] [10].

Table 1: Selectivity Profile of Sivelestat

Enzyme TargetIC₅₀ ValueBiological Context
Neutrophil Elastase19–49 nMAzurophil granules of neutrophils
Pancreatic Elastase5.6 μMPancreatic secretions
Proteinase 3>100 μMNeutrophil granules
Cathepsin G>100 μMNeutrophil granules

Pharmacodynamic Modulation of Inflammatory Cascades

Beyond direct elastase inhibition, Sivelestat modulates multiple inflammatory cascades through downstream signaling pathways. Network pharmacology analyses identify 118 potential targets, with six hub genes critical to its therapeutic effects: ERBB2 (receptor tyrosine kinase), GRB2 (adaptor protein), PTK2 (focal adhesion kinase), PTPN11 (tyrosine phosphatase), ESR1 (estrogen receptor), and CCND1 (cyclin D1). These targets converge on pathways regulating vascular permeability, leukocyte migration, and cytokine production. Experimentally, Sivelestat suppresses lipopolysaccharide-induced phosphorylation of PTK2 (FAK), a kinase integral to Toll-like receptor 4 (TLR4) signaling and neutrophil adhesion. In liver ischemia-reperfusion models, it reduces TLR4 expression and downstream interleukin-1 receptor-associated kinase activation, blunting nuclear factor-kappa B (NF-κB) translocation and pro-inflammatory gene transcription. This multi-target engagement explains Sivelestat’s efficacy in diverse inflammatory conditions beyond acute lung injury, including pulmonary arterial hypertension and extracorporeal circulation-induced inflammation [1] [3] [9].

Interaction with Endothelial and Epithelial Barrier Integrity

Sivelestat preserves vascular integrity by targeting adhesion molecules and junctional proteins. In animal models of acute lung injury, it inhibits lipopolysaccharide-induced overexpression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) on pulmonary endothelial cells, reducing neutrophil adherence and transmigration. Mechanistically, this occurs via suppression of elastase-mediated proteolysis of endothelial junctional proteins (e.g., VE-cadherin) and inhibition of elastase-dependent protease-activated receptor-2 (PAR-2) activation. PAR-2 signaling triggers RhoA/Rho kinase-mediated cytoskeletal contraction, leading to intercellular gap formation. Additionally, Sivelestat upregulates the angiotensin-converting enzyme 2 (ACE2)/angiotensin-(1–7)/Mas receptor axis, which counteracts angiotensin II-induced endothelial dysfunction. ACE2 restoration enhances endothelial barrier function by stabilizing cortical actin and reducing actin stress fiber formation, thereby diminishing vascular leakage in lung tissues [3] [7] [9].

Modulation of Cytokine and Chemokine Signaling Pathways

Sivelestat exerts profound effects on cytokine networks by interrupting elastase-dependent amplification loops. Neutrophil elastase cleaves pro-interleukin-1β to its active form and induces interleukin-8 (CXCL8) synthesis via TLR4/MyD88/NF-κB pathways. In Klebsiella pneumoniae-induced acute lung injury, Sivelestat pretreatment significantly reduces tumor necrosis factor-alpha (TNF-α), interleukin-1β, interleukin-6, and CXCL1 levels in bronchoalveolar lavage fluid. This correlates with inhibited c-Jun N-terminal kinase (JNK) phosphorylation and NF-κB nuclear translocation in pulmonary endothelial cells. During simulated extracorporeal circulation, Sivelestat attenuates interleukin-8 release by >60%, disrupting neutrophil chemotaxis and secondary activation. Clinical studies in COVID-19 confirm these mechanisms: Sivelestat reduces circulating interferon-alpha, interleukin-1β, and interleukin-2 by >40% in severe acute respiratory syndrome coronavirus 2 patients, contributing to its mortality benefit [4] [6] [8].

Table 2: Cytokine Modulation by Sivelestat in Experimental Models

Experimental ModelKey Cytokines/Chemokines SuppressedProposed Mechanism
Lipopolysaccharide-induced ALI (Rat)TNF-α, IL-6, CXCL1JNK/NF-κB pathway inhibition
Klebsiella pneumoniae ALI (Rat)IL-1β, IL-8, TNF-αTLR4/IRAK signaling blockade
Simulated extracorporeal circulationInterleukin-8Elastase-dependent PAR-2 inactivation
COVID-19 (Human)IFNα, IL-1β, IL-2Downstream of neutrophil elastase inhibition

Role in Oxidative Stress and Apoptosis Regulation

Sivelestat mitigates oxidative injury via nuclear factor erythroid 2-related factor 2 (Nrf2) activation and apoptosis modulation. In TNF-α-stimulated pulmonary endothelial cells, it reduces reactive oxygen species production by >50% and malondialdehyde (lipid peroxidation marker) by 40%, while enhancing superoxide dismutase and glutathione peroxidase activity. This antioxidant effect requires Nrf2 nuclear translocation and subsequent heme oxygenase-1 upregulation—effects abolished by the Nrf2 inhibitor ML385. Sivelestat also suppresses apoptosis in lipopolysaccharide-injured lungs by downregulating caspase-3 cleavage and BCL2-associated X protein expression. In liver ischemia-reperfusion, it diminishes terminal deoxynucleotidyl transferase dUTP nick-end labeling-positive cells by 70%, coinciding with reduced mitochondrial cytochrome c release. These actions are partially mediated via ACE2/angiotensin-(1–7), which inhibits NADPH oxidase assembly and downregulates pro-apoptotic p38 MAPK signaling. Consequently, Sivelestat preserves cellular viability during inflammatory stress [4] [7] [9].

Properties

CAS Number

331731-18-1

Product Name

Sivelestat

IUPAC Name

2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetic acid

Molecular Formula

C20H22N2O7S

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C20H22N2O7S/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24)

InChI Key

BTGNGJJLZOIYID-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O

Synonyms

Adalimumab;D2E7;Humira;Immunoglobulin G1, anti-(human tumor necrosis factor) (human monoclonal D2E7 heavy chain), disulfide with human monoclonal D2E7 light chain, dimer;Unii-fys6T7F842

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.